Cas no 5449-60-5 (Butanamide, 2-ethyl-N-methyl-)

Butanamide, 2-ethyl-N-methyl- structure
Butanamide, 2-ethyl-N-methyl- structure
Product Name:Butanamide, 2-ethyl-N-methyl-
Numero CAS:5449-60-5
MF:C7H15NO
MW:129.200102090836
CID:387207
PubChem ID:226198
Update Time:2025-06-07

Butanamide, 2-ethyl-N-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanamide, 2-ethyl-N-methyl-
    • 2-ethyl-N-methylbutanamide
    • 2-Aethyl-buttersaeure-methylamid
    • 2-ethyl-butyric acid methylamide
    • 2-Ethyl-N-methylbutyramide
    • AC1L5EL8
    • AC1Q5LA6
    • Butyramide, 2-ethyl-N-methyl-
    • CTK1H5151
    • Diaethylacetyl-methylamin
    • Diaethylessigsaeure-methylamid
    • ES4397600
    • NIOSH
    • NSC16402
    • AKOS009131081
    • 5449-60-5
    • DTXSID60280326
    • NSC-16402
    • ES43976000
    • SCHEMBL6871426
    • NIOSH/ES4397600
    • Inchi: 1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9)
    • Chiave InChI: ONLWPHANFDORGA-UHFFFAOYSA-N
    • Sorrisi: O=C(C(CC)CC)NC

Proprietà calcolate

  • Massa esatta: 129.11545
  • Massa monoisotopica: 129.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 86.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 29.1Ų

Proprietà sperimentali

  • PSA: 29.1

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